molecular formula C8H5ClN2O B032164 4-Chloroquinazolin-2(3H)-one CAS No. 28735-09-3

4-Chloroquinazolin-2(3H)-one

Cat. No. B032164
CAS RN: 28735-09-3
M. Wt: 180.59 g/mol
InChI Key: KRHIRJLGBOGLNS-UHFFFAOYSA-N
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Description

“4-Chloroquinazolin-2(3H)-one” is a chemical compound with the molecular formula C16H11ClN2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Chloroquinazolin-2(3H)-one involves a series of steps. The process starts with the chlorination of the corresponding 4-oxo-quinazoline analog using a mixture of phosphorus oxychloride and phosphorus pentachloride . The reaction proceeds further via the formation of the iminol species . The synthesized compounds have been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazolin-2(3H)-one has been confirmed by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of 4-Chloroquinazolin-2(3H)-one involve the replacement of the chlorine atom at the position 4 of the quinazoline nucleus with different amines . This produces derivatives of the 4-heteroarylquinazoline and the fused quinazolino[4,3-c]quinazoline .

Safety And Hazards

The safety data sheet for 4-Chloroquinazolin-2(3H)-one indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The future directions for 4-Chloroquinazolin-2(3H)-one could involve further exploration of its potential biological activities. For instance, the development of new substituted quinazoline derivatives as a source of functionalized molecules possessing many biological applications . Additionally, the compound could be evaluated for its potential antitumor activity .

properties

IUPAC Name

4-chloro-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHIRJLGBOGLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624901
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-2(3H)-one

CAS RN

28735-09-3
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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